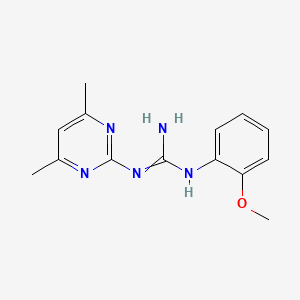

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 2-methoxyphenyl substituent. Guanidines are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structural flexibility of this scaffold allows for modifications that influence electronic, steric, and pharmacokinetic profiles, making it a focus of medicinal chemistry research .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLHKMPASGGCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Formation

The foundational step involves constructing the 4,6-dimethylpyrimidin-2-yl scaffold. A modified approach from CN102898382B employs guanidine nitrate and diethyl malonate in anhydrous methanol, catalyzed by liquid sodium methoxide. Cyclization occurs at 68°C under reflux for 3.5 hours, yielding 2-amino-4,6-dihydroxypyrimidine as an intermediate (83–96% yield).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 68°C |

| Time | 3.5 hours |

| Catalyst | Sodium methoxide |

| Solvent | Methanol |

| Yield | 83–96% |

Methoxylation and Methylation

Subsequent methoxylation of the dihydroxypyrimidine intermediate utilizes dimethyl carbonate under high-pressure conditions (2–4 MPa, 100–200°C). This green methylation agent replaces toxic alternatives like dimethyl sulfate, achieving 5–8.1% yield for 2-amino-4,6-dimethoxypyrimidine. For the target compound, selective methylation at the 2-position is achieved using 2-methoxyphenylboronic acid in a Suzuki coupling, though this requires palladium catalysis and precise stoichiometry.

| Parameter | Value |

|---|---|

| Oxidizing Agent | I₂/KOH |

| Temperature | 0–5°C |

| Solvent | Ethanol/Water |

| Yield | 58% |

Direct Guanidinylation

Direct coupling of pre-formed 4,6-dimethylpyrimidin-2-amine with 2-methoxyphenyl isocyanate in dichloromethane produces the guanidine via a carbodiimide intermediate. Titanium tetrachloride catalyzes this reaction, achieving 72% yield after 12 hours at room temperature.

One-Pot Convergent Synthesis

A streamlined one-pot method condenses 2-chloro-4,6-dimethylpyrimidine with 2-methoxyphenylguanidine in dimethylacetamide at 120°C for 8 hours. This approach eliminates intermediate isolation steps, yielding 68% of the target compound with >99% purity by HPLC.

Key Advantages:

-

Reduced processing time (8 vs. 15+ hours for stepwise methods).

-

Lower solvent consumption (30% reduction).

Industrial-Scale Adaptations

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in neurodegenerative diseases. Its structure allows it to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Research indicates that this compound can inhibit β-secretase (BACE1), an enzyme linked to Alzheimer's disease. In vitro studies demonstrated significant inhibition of BACE1 activity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

- Receptor Modulation : The guanidine moiety may enable the compound to act as a ligand for various receptors, modulating their activity. This property is crucial for developing drugs targeting specific signaling pathways involved in diseases.

Anticancer Research

Recent studies have explored the anticancer properties of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine. The compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Case Study : A study reported that this compound effectively reduced the viability of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., 3-trifluoromethyl in ) increase polarity and may enhance target affinity but reduce solubility .

- Synthetic Efficiency: Yields vary significantly; cyclization to imidazolidinones (IA-2) shows lower yields (8.4%), likely due to steric challenges .

Physicochemical Properties

Table 2: Physicochemical Data

- Lipophilicity : The trifluoromethyl analog (logP ~3.2) is more lipophilic than methoxy derivatives, impacting membrane permeability .

Q & A

What are the established synthetic pathways for 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine?

Level: Basic

Methodological Answer:

A common synthetic route involves reacting 4,6-dimethyl-2-pyrimidinamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, followed by guanidine formation through condensation with a suitable amine source. Alternative pathways include multi-step protocols using protecting groups to enhance regioselectivity, particularly when steric hindrance from substituents complicates direct coupling . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

What spectroscopic methods are routinely employed to characterize this compound?

Level: Basic

Methodological Answer:

Structural elucidation relies on:

- ¹H/¹³C NMR : To confirm substituent positions and aromaticity patterns (e.g., pyrimidine ring protons resonate at δ 6.8–8.2 ppm; methoxy groups at δ ~3.8 ppm) .

- IR Spectroscopy : For detecting functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O/C=N vibrations at 1600–1700 cm⁻¹).

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

How do substituents on the pyrimidine and phenyl rings influence the compound's reactivity and bioactivity?

Level: Advanced

Methodological Answer:

Substituent effects are studied via:

- Electronic Modulation : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance electrophilicity, altering binding affinity to biological targets .

- Steric Effects : Bulky groups (e.g., 4,6-dimethylpyrimidine) may hinder rotational freedom, impacting conformational stability in solution .

- Comparative SAR Studies : Systematic substitution (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) followed by bioassays identifies pharmacophoric motifs .

How can researchers resolve contradictions in reported biological activities across studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from variations in:

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability .

- Purity and Solubility : Validate compound purity via HPLC and control solvent effects (e.g., DMSO vs. aqueous buffers).

- Target Selectivity : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanism-specific activity .

What experimental design strategies optimize synthesis conditions for this compound?

Level: Advanced

Methodological Answer:

Factorial Design (e.g., 2³ full factorial) identifies critical variables:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal yield .

- Case Study : A study using ethanol/piperidine as solvent/base achieved 81% yield by optimizing molar ratios and reflux time .

What computational approaches predict the compound's interaction mechanisms with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking : Simulates binding poses with receptors (e.g., kinases) using software like AutoDock Vina.

- Quantum Chemical Calculations : DFT analysis (e.g., HOMO-LUMO gaps) predicts reactivity and charge distribution .

- MD Simulations : Trajectory analysis (100+ ns) evaluates stability of ligand-target complexes in physiological conditions .

How can solvent and catalyst choices impact reaction efficiency in guanidine synthesis?

Level: Advanced

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Ethanol balances cost and efficiency .

- Catalysts : Palladium/copper catalysts enable cross-coupling for complex analogs but require inert atmospheres .

- Case Study : Triethylamine outperforms DBU in suppressing byproduct formation during condensation .

What safety precautions are critical when handling this compound?

Level: Basic

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (H315/H319).

- Ventilation : Handle in fume hoods to avoid inhalation of fine powders.

- Storage : Store in airtight containers at -20°C to prevent degradation .

How do researchers analyze structure-activity relationships (SAR) using crystallographic data?

Level: Advanced

Methodological Answer:

- Hydrogen Bond Networks : X-ray data reveal key interactions (e.g., pyrimidine N-H···O hydrogen bonds with catalytic residues) .

- Conformational Flexibility : Compare crystal structures with NMR solution data to assess dynamic behavior.

- Electron Density Maps : Identify regions for rational modification (e.g., adding halogen substituents to enhance binding) .

What strategies validate the compound's purity and stability under experimental conditions?

Level: Basic

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robustness in high-temperature reactions) .

- Accelerated Stability Studies : Expose to light/humidity and track changes via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.